(R,S)-Anatabine (tartrate)
Description
Historical Discovery and Early Academic Significance as a Minor Tobacco Alkaloid
(R,S)-Anatabine was first identified as one of the minor alkaloids present in tobacco plants (Nicotiana species). wikipedia.orgcaymanchem.com While nicotine (B1678760) is the most abundant alkaloid, constituting about 90% of the total alkaloid content in commercial tobacco, anatabine (B1667383), along with nornicotine (B190312) and anabasine (B190304), makes up a significant portion of the remainder. wikipedia.org Early research focused on identifying and quantifying these minor alkaloids to better understand the chemical composition of tobacco. Over a century ago, the structure of anatabine was reported by Späth's laboratory, marking a key moment in the study of tobacco chemistry. nih.gov Initially, its significance was primarily as a chemical marker within the complex mixture of tobacco compounds.
Natural Occurrence and Biosynthetic Origin in Solanaceae Plants
Anatabine is naturally found in plants belonging to the Solanaceae family. wikipedia.org This family includes not only the tobacco plant but also various food plants such as tomatoes, peppers, and eggplants. nih.govnih.govnih.gov The concentration of anatabine in these food plants is generally low.
The biosynthesis of anatabine, like other pyridine (B92270) alkaloids in tobacco, is a complex process. nih.gov While the pathways for major alkaloids like nicotine are well-characterized, there are still gaps in the complete understanding of anatabine's biosynthesis. nih.gov It is understood that the process involves the coupling of two pyridine rings, derived from nicotinic acid. Key enzymes such as putrescine methyltransferase (PMT) and methylputrescine oxidase (MPO) are involved in the formation of the pyrrolidine (B122466) ring, a common precursor in the biosynthesis of several tobacco alkaloids. oup.comresearchgate.net The regulation of these biosynthetic pathways is influenced by various factors, including plant hormones like jasmonates. oup.comresearchgate.net
Table 1: Occurrence of Anatabine in Solanaceae Plants This table is for illustrative purposes and concentrations can vary based on plant variety, maturity, and growing conditions.
| Plant | Family | Presence of Anatabine |
|---|---|---|
| Tobacco (Nicotiana tabacum) | Solanaceae | Minor Alkaloid wikipedia.org |
| Tomato (Solanum lycopersicum) | Solanaceae | Detected wikipedia.orgnih.gov |
| Pepper (Capsicum annuum) | Solanaceae | Detected nih.govnih.gov |
| Eggplant (Solanum melongena) | Solanaceae | Detected nih.govnih.gov |
Academic Rationale for Investigating (R,S)-Anatabine (tartrate)
The academic interest in (R,S)-Anatabine (tartrate) has expanded significantly beyond its role as a minor tobacco alkaloid. A primary area of investigation is its use as a biomarker for tobacco use. nih.govaacrjournals.orgaacrjournals.orgnih.gov Since anatabine is present in tobacco but not in nicotine replacement therapies, its detection in urine can help researchers and clinicians distinguish between tobacco users and individuals using nicotine replacement products. nih.govaacrjournals.orgnih.gov
Furthermore, extensive research has focused on the biological activities of anatabine, particularly its anti-inflammatory properties. nih.govnih.govnih.govpmiscience.comresearchgate.netacs.org Studies have shown that anatabine can modulate inflammatory pathways by interfering with the activation of transcription factors like NF-κB and STAT3. taylorandfrancis.comnih.govacs.orgplos.org This has led to investigations of anatabine in various preclinical models of inflammatory conditions. For instance, research has explored its effects in models of intestinal inflammation and neuroinflammation. nih.govnih.govnih.gov In a mouse model of colitis, oral administration of anatabine was found to reduce clinical symptoms and the production of pro-inflammatory cytokines. nih.gov
(R,S)-Anatabine is also studied for its neurological effects. It acts as an agonist at certain nicotinic acetylcholine (B1216132) receptors (nAChRs). caymanchem.com Specifically, it is an agonist of α4β2 and α6/α3β2β4 subunit-containing nAChRs. caymanchem.com Its interaction with these receptors has prompted research into its potential role in modulating neurotransmitter release and its behavioral effects. caymanchem.comoup.com The racemic mixture, (R,S)-Anatabine, and its individual enantiomers have been synthesized and studied to understand their different potencies and effects at nAChRs. nih.gov
Table 2: Investigational Areas of (R,S)-Anatabine (tartrate)
| Research Area | Rationale and Key Findings |
|---|---|
| Biomarker of Tobacco Use | Anatabine is present in tobacco but not in nicotine replacement therapies, making it a specific indicator of tobacco consumption. nih.govaacrjournals.orgnih.gov |
| Anti-inflammatory Effects | Studies show anatabine inhibits key inflammatory signaling pathways, such as NF-κB and STAT3, reducing pro-inflammatory cytokine production in various preclinical models. nih.govnih.govacs.org |
| Neuropharmacology | (R,S)-Anatabine is an agonist at specific nicotinic acetylcholine receptors (nAChRs) and has been shown to stimulate dopamine (B1211576) release in isolated rat brain synaptosomes. caymanchem.com |
Properties
Molecular Formula |
C10H12O2 · C4H6O6 |
|---|---|
Molecular Weight |
310.3 |
InChI Key |
YNIQLVONLDUCKG-UHFFFAOYSA-N |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
1,2,3,6-tetrahydro-2,3/'-bipyridine 2,3-dihydroxysuccinate |
Origin of Product |
United States |
Biosynthesis and Plant Metabolism
Elucidation of Precursor Incorporation Pathways in Nicotiana Species
The biosynthesis of anatabine (B1667383) is distinct from that of nicotine (B1678760) in that both of its heterocyclic rings originate from the pyridine-nucleotide pathway, specifically from nicotinic acid. nih.govoup.com This is in contrast to nicotine, which is formed by the condensation of a pyridine (B92270) ring derived from nicotinic acid and a pyrrolidine (B122466) ring derived from ornithine or arginine. nih.govkglmeridian.com
Radiolabeling studies have been instrumental in elucidating the precursors of anatabine. Experiments using [2–¹⁴C]- and [6–¹⁴C]nicotinic acid in Nicotiana species demonstrated the incorporation of the label into both rings of the anatabine molecule, confirming that nicotinic acid serves as the fundamental building block for the entire anatabine structure. nih.gov This dimerization of a nicotinic acid metabolite is a key feature of its biosynthetic route. oup.com
Further investigations have shown that suppression of the pyrrolidine ring biosynthesis pathway, for instance by inhibiting the enzyme putrescine methyltransferase (PMT), leads to a significant increase in anatabine accumulation. nih.gov This occurs because the pool of nicotinic acid-derived intermediates, unable to condense with the N-methyl-Δ¹-pyrrolinium cation (the precursor to the pyrrolidine ring of nicotine), is instead shunted towards the formation of anatabine. nih.gov
Enzymatic Mechanisms Involved in Anatabine Biosynthesis (e.g., A622, BBL)
While the complete enzymatic cascade for anatabine biosynthesis is still under investigation, several key enzymes involved in the later steps have been identified. nih.gov Two crucial enzyme families are the isoflavone (B191592) reductase-like (A622) proteins and the berberine (B55584) bridge-like (BBL) enzymes. nih.govkglmeridian.com These enzymes are also involved in the final steps of nicotine biosynthesis, suggesting a shared pathway for the formation of various pyridine alkaloids. nih.govoup.com
The A622 enzyme, an NADPH-dependent reductase, is believed to catalyze the reduction of nicotinic acid to 3,6-dihydronicotinic acid. nih.govoup.com This intermediate is then thought to be decarboxylated to form 1,2-dihydropyridine and 2,5-dihydropyridine (B1254413). nih.gov The suppression of A622 expression in Nicotiana species has been shown to severely decrease the production of anatabine and other pyridine alkaloids. oup.comnih.gov
The BBL enzymes are oxidoreductases that are thought to be responsible for the coupling of the two pyridine-derived rings to form the anatabine structure. nih.govresearchgate.net Specifically, it is proposed that they catalyze the condensation of 1,2-dihydropyridine and 2,5-dihydropyridine to form 3,6-dihydroanatabine, which is subsequently oxidized to anatabine. nih.gov Suppression of BBL gene expression also leads to the termination of anatabine biosynthesis. nih.govresearchgate.net Although the precise substrates and reaction mechanisms of A622 and BBL in anatabine formation are not yet fully elucidated, their essential roles are well-established. oup.comresearchgate.net
Key Enzymes in Anatabine Biosynthesis
| Enzyme/Gene Family | Proposed Function | Effect of Suppression | References |
|---|---|---|---|
| A622 (isoflavone reductase-like) | Reduction of nicotinic acid to 3,6-dihydronicotinic acid | Decreased anatabine and other pyridine alkaloid levels | nih.govoup.comnih.gov |
| BBL (berberine bridge-like) | Coupling of pyridine-derived rings to form the anatabine skeleton | Termination of anatabine biosynthesis | nih.govresearchgate.net |
Genetic and Molecular Regulation of Alkaloid Biosynthesis in Plants
The biosynthesis of nicotinoid alkaloids, including anatabine, is a tightly regulated process influenced by genetic and environmental factors. coresta.orgresearchgate.net The entire pathway is primarily active in the roots of the plant, from where the alkaloids are transported to the aerial parts, such as the leaves. coresta.orgresearchgate.net
A key signaling molecule in the regulation of alkaloid biosynthesis is jasmonate, a plant hormone involved in defense responses. nih.gov Jasmonate signaling activates a cascade of transcription factors that, in turn, regulate the expression of the structural genes encoding the biosynthetic enzymes. nih.govnih.gov Among the most important transcription factors are those belonging to the ethylene (B1197577) response factor (ERF) family, such as ERF189 and ERF199. oup.com These ERFs recognize specific DNA sequences in the promoter regions of alkaloid biosynthesis genes, including A622 and BBL, thereby coordinating their expression. oup.com
Genetic manipulation of these regulatory elements has been shown to significantly alter the alkaloid profile of Nicotiana plants. coresta.org For instance, overexpression of certain ERF genes can lead to increased production of nicotine and other alkaloids. biorxiv.org Conversely, silencing key biosynthetic genes through techniques like RNA interference (RNAi) can reduce alkaloid levels. oup.comnih.gov Studies have shown that down-regulating genes in the pyrrolidine pathway, such as ODC or PMT, leads to a compensatory increase in anatabine accumulation. nih.govnih.gov
Comparative Biosynthetic Analysis with Related Nicotinoid Alkaloids (e.g., Nicotine, Anabasine)
The biosynthesis of anatabine shares precursors and enzymatic machinery with other major nicotinoid alkaloids like nicotine and anabasine (B190304), yet it possesses a unique structural origin.
Nicotine: The most significant difference lies in the origin of the second ring. Nicotine's pyrrolidine ring is derived from the polyamine pathway, starting with ornithine or arginine. nih.govkglmeridian.com This pathway involves enzymes like ornithine decarboxylase (ODC) and putrescine methyltransferase (PMT), which are not directly required for anatabine synthesis. nih.gov The final step in nicotine biosynthesis is the condensation of the N-methyl-Δ¹-pyrrolinium cation with a nicotinic acid derivative, a step catalyzed in part by BBL enzymes. researchgate.net
Anabasine: Anabasine is structurally similar to anatabine, but its second ring is a piperidine (B6355638) ring derived from the amino acid lysine. mdpi.comoup.com The biosynthesis of the piperidine ring of anabasine is a separate pathway from both the pyrrolidine ring of nicotine and the second pyridine ring of anatabine. jst.go.jp However, like nicotine and anatabine, the pyridine ring of anabasine originates from nicotinic acid, and its formation likely involves the A622 and BBL enzymes. oup.com
The interplay between these biosynthetic pathways is evident in genetic modification studies. For example, suppressing the enzymes responsible for nicotine's pyrrolidine ring formation (PMT or MPO) not only increases anatabine but can also lead to a rise in anabasine levels. oup.comnih.gov This suggests a metabolic "overflow" where the available nicotinic acid-derived precursor is utilized by the anabasine pathway when the nicotine pathway is blocked.
Comparison of Biosynthetic Pathways of Major Nicotinoid Alkaloids
| Alkaloid | Pyridine Ring Precursor | Second Ring Precursor | Key Differentiating Enzymes/Pathways | References |
|---|---|---|---|---|
| (R,S)-Anatabine | Nicotinic Acid | Nicotinic Acid | Dimerization of nicotinic acid derivatives | nih.govoup.com |
| Nicotine | Nicotinic Acid | Ornithine/Arginine | ODC, PMT, MPO (Pyrrolidine pathway) | nih.govkglmeridian.com |
| Anabasine | Nicotinic Acid | Lysine | Lysine decarboxylase (Piperidine pathway) | mdpi.comoup.comjst.go.jp |
Chemical Synthesis Methodologies and Stereoselective Approaches
Development of Racemic Synthesis Routes for (R,S)-Anatabine
A common and effective method for synthesizing racemic anatabine (B1667383) begins with the reaction of 3-aminomethylpyridine with benzophenoneimine. This initial step forms the Schiff base intermediate, benzylhydrylidene-pyridin-3-yl-methyl-amine google.com. This reaction is advantageous as it can proceed in a solvent-less medium since benzophenoneimine is a liquid, which enhances the purity of the intermediate and simplifies the workup process google.com.
The core of the synthesis involves a cyclization step. The intermediate imine is treated with a strong, non-nucleophilic base to form a carbanion, which then reacts with a suitable dielectrophile, such as cis-1,4-dichloro-2-butene. This reaction forms a new intermediate containing the basic tetrahydropyridine (B1245486) ring structure of anatabine. The final steps involve the removal of the protecting group (the benzylhydrylidene group) via acid hydrolysis, followed by basification to induce intramolecular N-alkylation, which closes the ring and yields (R,S)-anatabine google.com.
Key Intermediates in Racemic Anatabine Synthesis
| Step | Reactants | Key Intermediate/Product |
|---|---|---|
| 1 | 3-Aminomethylpyridine + Benzophenoneimine | Benzylhydrylidene-pyridin-3-yl-methyl-amine (Formula I) google.com |
| 2 | Formula I + Base + Dielectrophile (e.g., cis-1,4-dichloro-2-butene) | Alkylated imine intermediate (Formula II) google.com |
| 3 | Formula II + Acid (e.g., 10% aq HCl) | Hydrolyzed intermediate (Formula III) google.com |
| 4 | Formula III + Base (e.g., K₂CO₃, KOH) | (R,S)-Anatabine google.com |
The efficiency of the racemic synthesis is highly dependent on the choice of base and dielectrophile. Initially, lithium diisopropylamide (LDA) was used as the strong base to deprotonate the intermediate imine at low temperatures (-78° C) google.com. However, further optimization revealed that substituting LDA with potassium tert-butoxide (K-tOBu) significantly improves both the yield and purity of the final anatabine product google.com.
Using potassium tert-butoxide resulted in a 25% yield and 97% purity for the anatabine product, a substantial improvement over the 10% yield obtained with LDA google.com. Other strong bases like sodium hydride, sodamide, and various alkyllithium reagents can also be employed google.com. The dielectrophile of choice is typically a bifunctional molecule capable of reacting at two sites to form the ring structure. Cis-1,4-dichloro-2-butene is a commonly used dielectrophile for this purpose google.com. The leaving groups on the dielectrophile can be varied, including chlorine, bromine, iodine, tosylate, mesylate, or triflate google.com.
Comparison of Bases in Anatabine Synthesis
| Base | Yield | Purity | Reference |
|---|---|---|---|
| Lithium diisopropylamide (LDA) | 10% | Not specified | google.com |
Enantioselective Synthesis and Chiral Resolution of Anatabine Enantiomers
Access to the optically pure enantiomers, (R)-anatabine and (S)-anatabine, is critical as they can exhibit different physiological and pharmacological effects researchgate.net. Researchers have developed both asymmetric synthesis routes to build a specific enantiomer directly and chiral resolution methods to separate them from a racemic mixture nih.govresearchgate.netwikipedia.org.
Asymmetric synthesis utilizes chiral molecules to control the stereochemical outcome of a reaction wikipedia.org. One reported enantioselective synthesis for anatabine enantiomers employs a chiral auxiliary derived from a naturally occurring terpene nih.govresearchgate.net. The procedure involves the condensation of either (1R, 2R, 5R)-(+)- or (1S, 2S, 5S)-(-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine (B1677787) nih.govresearchgate.net. This reaction forms a chiral ketimine intermediate nih.govresearchgate.net.
This chiral intermediate then undergoes enantioselective C-alkylation. The steric hindrance provided by the bulky pinanone-derived auxiliary directs the incoming alkylating agent to one face of the molecule, leading to the preferential formation of one enantiomer. Subsequent N-deprotection and base-catalyzed intramolecular ring closure yield the desired chirally pure anatabine enantiomer nih.govresearchgate.net. This approach has successfully produced both R-(+)- and S-(-)-anatabine in good chemical yield and with excellent enantiomeric excess nih.govresearchgate.net.
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers wikipedia.org. For anatabine, this is most commonly achieved using chiral chromatography researchgate.netresearchgate.netnih.gov. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique that uses a stationary phase containing a chiral selector youtube.com.
Several types of chiral columns have been shown to be effective for separating anatabine enantiomers. The CHIRALPAK AGP column, for instance, provides full baseline separation of anatabine enantiomers, as well as those of nicotine (B1678760) and anabasine (B190304) nih.gov. The LUX Cellulose-2 column is also highly effective for this separation, achieving a resolution value greater than 1.5 nih.gov. These chromatographic methods allow for the isolation of the S-(-)-anatabine and R-(+)-anatabine enantiomers from a racemic mixture for individual study researchgate.netresearchgate.net. The separation is typically monitored using a UV detector, often set at a wavelength of 259 nm researchgate.net.
Purity Assessment and Characterization of Synthetic (R,S)-Anatabine (tartrate)
Following synthesis and purification, it is essential to rigorously assess the purity and confirm the chemical identity of the (R,S)-anatabine product. The tartrate salt form is often prepared to improve stability and handling properties google.comcaymanchem.com.
Purity is commonly determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the main compound from any impurities or starting materials google.com. Further characterization is achieved through Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure of the synthesized anatabine google.com.
An optimized purification protocol involves extracting the final anatabine product from the reaction mixture using methyl t-butyl ether (MTBE). This is followed by basification and a subsequent distillation and acid-base workup, a process that can be scaled for industrial production and typically results in an anatabine purity of 99% google.com. The stability of the purified compound can also be monitored over time under various storage temperatures using these same analytical methods google.com.
Novel Synthetic Strategies for Anatabine and its Analogues
The development of innovative and efficient synthetic routes to (R,S)-anatabine and its analogues is crucial for advancing pharmacological research into their potential therapeutic applications. Recent methodologies have focused on achieving high yields, stereoselectivity, and structural diversity.
Another significant synthetic strategy involves the reaction of benzophenoneimine with 3-aminomethyl pyridine (B92270) to form benzylhydrylidene-pyridin-3-yl-methyl-amine. google.comgoogle.comgoogle.com This intermediate is then treated with a non-nucleophilic base and a dielectrophile, such as cis-1,4-dichloro-2-butene. google.comgoogle.comgoogle.com The synthesis proceeds through acidification and subsequent basification to yield anatabine. google.comgoogle.comgoogle.com This method is reported to produce anatabine that is substantially free from contaminants. google.com
For the synthesis of racemic anatabine, a straightforward five-step route starting from 3-pyridinecarboxaldehyde (B140518) has been developed. researchgate.net This method utilizes a Barbier-type Zn-mediated allylation and ring-closing olefin metathesis as the key reaction steps. researchgate.net
Furthermore, a short and efficient chiral synthesis has been developed for 6-aryl-5-phenylsulfonyl-1,2,5,6-tetrahydropyridines, and this methodology has been successfully extended to the synthesis of (S)-anatabine. researchgate.net
The table below summarizes key aspects of these novel synthetic strategies.
Stereochemical Research Aspects of Anatabine
Existence of R- and S-Enantiomers and Their Natural Abundance
(R,S)-Anatabine exists as two enantiomers: (R)-(+)-anatabine and (S)-(−)-anatabine. In nature, these enantiomers are not found in equal proportions. The tobacco plant (Nicotiana tabacum) synthesizes anatabine (B1667383) in a scalemic mixture, where one enantiomer is more abundant than the other.
Multiple studies have confirmed that the (S)-(−)-enantiomer is the predominant form in tobacco. The proportion of (S)-anatabine typically ranges from approximately 77.5% to 86.6% of the total anatabine content, depending on the type of tobacco. For instance, analyses have shown the percentage of S-(−)-anatabine to be 86.6% in flue-cured tobacco, 86.0% in burley tobacco, and 77.5% in oriental tobacco. This natural prevalence of the (S)-enantiomer is a significant aspect of its chemical profile in its primary botanical source.
Differential Receptor Binding and Functional Activities of Anatabine Enantiomers (in vitro)
The stereochemistry of anatabine plays a critical role in its interaction with biological targets, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). In vitro studies have revealed significant differences between the (R)- and (S)-enantiomers in terms of both their binding affinity for and functional activation of these receptors.
Receptor Binding: Radioligand binding assays have been used to determine the binding affinities (expressed as Ki values) of the anatabine enantiomers for specific nAChR subtypes. Studies on rat brain α4β2 nAChRs, a subtype crucial for cognitive function and nicotine (B1678760) dependence, have shown a clear stereoselective preference. The (R)-anatabine enantiomer exhibits a binding affinity that is approximately twice as high as that of the (S)-anatabine enantiomer. nih.govnoaa.gov This indicates that the (R)-form binds more tightly to this particular receptor subtype.
| Compound | Ki (nM) |
|---|---|
| (R)-(+)-Anatabine | 119 ± 16 |
| (S)-(−)-Anatabine | 249 ± 32 |
Functional Activity: Beyond simple binding, the enantiomers also differ in their ability to activate, or function as agonists at, nAChRs. Both enantiomers have been shown to act as agonists at human α4β2 and α7 nAChRs. nih.gov However, their efficacy (the maximal response they can produce) varies. At the human α4β2 nAChR, the (S)-anatabine enantiomer demonstrates a greater efficacy than the (R)-anatabine enantiomer. nih.gov
Interestingly, both the (R)- and (S)-enantiomers of anatabine were found to be highly efficacious agonists at the human α7 nAChR subtype. nih.govnoaa.gov This receptor is implicated in cognitive processes and inflammatory signaling. While specific comparative efficacy data for the anatabine enantiomers at the α7 subtype is limited, their potent agonist activity at this receptor is a key feature of their pharmacological profile. Studies using the racemic mixture, (R,S)-anatabine, have reported EC50 values at various nAChR subtypes, further confirming its agonist activity.
| nAChR Subtype | EC50 (µM) |
|---|---|
| α3β4 | 70.6 ± 8.2 |
| α4β2 | 6.1 ± 1.4 |
| α6/α3β2β3 | 3.6 ± 0.3 |
| α7 | 158.5 ± 11.4 |
Stereoselective Interactions in Preclinical Biological Systems
In various in vivo studies, (R,S)-anatabine has demonstrated significant anti-inflammatory and neuroprotective effects. For example, in a mouse model of Alzheimer's disease, chronic oral treatment with anatabine reduced brain levels of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov This effect was associated with the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation, a key step in inflammatory signaling pathways. nih.gov Similarly, in acute inflammation models, anatabine administration reduced the production of pro-inflammatory cytokines in response to an inflammatory challenge. nih.gov Further studies have shown that anatabine can ameliorate symptoms in mouse models of multiple sclerosis and intestinal inflammation. pmiscience.comnih.govpmiscience.com
These preclinical findings consistently point to the ability of racemic anatabine to modulate inflammatory pathways, particularly by inhibiting STAT3 and NF-κB activity. nih.govacs.orgfrontiersin.org However, there is currently a lack of published research that directly compares the anti-inflammatory or other in vivo activities of the individual (R)- and (S)-enantiomers. Therefore, it remains to be determined whether these preclinical biological effects are driven preferentially by one enantiomer or are a result of the combined action of both.
Analytical and Bioanalytical Methodologies for Anatabine Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Anatabine (B1667383) Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the premier technique for the quantification of anatabine in biological matrices. This method offers unparalleled sensitivity and specificity by separating anatabine from other sample components chromatographically before detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation patterns. nih.govnih.govresearchgate.net
Robust LC-MS/MS methods have been successfully developed and validated for quantifying anatabine in a variety of complex biological matrices, including urine, oral fluid, and wastewater. nih.govnih.goveurekakit.com Validation is performed according to established guidelines to ensure the method's reliability. eurekakit.comjapsonline.com
For instance, a method for smoker's urine involves enzymatic hydrolysis to account for conjugated forms of anatabine, followed by acetone (B3395972) precipitation to remove interfering proteins and salts. nih.govnih.govresearchgate.net Chromatographic separation is then achieved, often within a 13.5-minute cycle time. nih.govresearchgate.net Such methods demonstrate excellent linearity, accuracy (typically 0–10% bias), and reproducibility (2–9% C.V.), making them suitable for high-throughput analysis. nih.govnih.govresearchgate.net
In another application, an enhanced direct injection LC-MS/MS method was developed for wastewater analysis, achieving limits of quantification between 2.7 and 54.9 ng/L with recoveries ranging from 76% to 103%. nih.gov The validation of these methods confirms their suitability for routine monitoring and research applications. sigmaaldrich.com
Table 1: Examples of Validated LC-MS/MS Method Parameters for Anatabine Quantification
| Matrix | Sample Preparation | Linearity Range | Limit of Quantitation (LOQ) | Accuracy/Recovery | Precision (%CV) | Reference |
|---|---|---|---|---|---|---|
| Smoker's Urine | Enzymatic Hydrolysis, Acetone Precipitation | Not specified, but linear across typical concentrations | Not specified | 0-10% bias, 76-99% recovery | 2-9% | nih.govnih.gov |
| Urine | Dilution with 0.5% formic acid | Not specified, covers 400-fold range | 0.15 ng/ml | Not specified | Not specified | nih.gov |
| Wastewater | Filtration and SPE | Not specified | 2.7 - 54.9 ng/L | 76 - 103% | Not specified | nih.gov |
| Human Plasma | Liquid-Liquid Extraction | 74 - 2,956 ng/ml (for Dabrafenib, illustrative) | Not specified | -1.53% to 2.94% (RE) | < 4.65% | japsonline.com |
To ensure the highest degree of accuracy and precision, isotope dilution mass spectrometry is employed, which involves the use of a stable isotope-labeled internal standard (IS). nih.govlcms.cz For anatabine analysis, deuterated anatabine (e.g., d4-anatabine or anatabine-pyridyl-d4) is the ideal internal standard. nih.govnih.gov
This deuterated analogue is chemically identical to anatabine but has a higher mass. researchgate.net It is added to the sample at a known concentration at the beginning of the sample preparation process. nih.govlcms.cz Because the deuterated standard co-elutes with the non-labeled anatabine and experiences identical effects from sample preparation (e.g., extraction loss) and ionization suppression or enhancement in the mass spectrometer, it can effectively correct for variations in these processes. researchgate.netchromforum.org The ratio of the response of the analyte to the internal standard is used for quantification, which significantly improves the accuracy and reproducibility of the results compared to methods without an internal standard. lcms.cz The use of deuterated standards is a cornerstone of modern bioanalytical LC-MS/MS methods for anatabine. nih.govcoresta.org
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC), often with ultraviolet (UV) detection, is a valuable technique for the separation and purity assessment of anatabine. While not as sensitive as LC-MS/MS for trace quantification in biological samples, HPLC is well-suited for analyzing higher concentration samples, such as in pharmaceutical formulations or during chemical synthesis. lu.seamazonaws.com
Methods have been developed using reverse-phase columns (e.g., C18) with various mobile phase compositions to achieve separation of anatabine from related alkaloids and potential impurities. amazonaws.comnih.gov For example, one method used a Supelco LC-18-DB column with an isocratic mobile phase of 23% acetonitrile (B52724) and 0.1% triethylamine (B128534) in water (pH 9.1), allowing for quantification at a wavelength of 260 nm. amazonaws.com Another method for analyzing tobacco alkaloids employed a Synergi 4u POLAR-RP 80A column with a mobile phase of 5 mM ammonium (B1175870) formate/methanol (55/45, v/v) to separate anatabine and related compounds within 7 minutes. nih.gov
Furthermore, specialized chiral HPLC columns, such as CHIRALPAK AGP, have been used to separate the (R)- and (S)-enantiomers of anatabine, which is critical for stereospecific analysis. nih.gov
Spectroscopic Techniques in Anatabine Identification and Structural Confirmation
As part of the synthesis and validation of analytical reference standards, various spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of anatabine. These methods provide detailed information about the molecule's structure.
Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern of anatabine. In LC-MS/MS methods, specific precursor-to-product ion transitions are monitored for highly selective detection. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the exact structure of the molecule, confirming the connectivity of atoms and the stereochemistry.
Infrared (IR) Spectroscopy : Provides information about the functional groups present in the anatabine molecule.
Ultraviolet (UV) Spectroscopy : Used in HPLC detection, it provides information on the electronic transitions within the molecule and is useful for quantification. amazonaws.com
These techniques are typically employed in concert to provide a comprehensive characterization of the anatabine molecule, ensuring the identity and purity of the standards used for quantification. nih.govsigmaaldrich.com
Sample Preparation Strategies for Anatabine Extraction from Biological Samples
Effective sample preparation is a critical step to remove interferences from complex biological matrices and concentrate the analyte before instrumental analysis. organomation.com The choice of technique depends on the matrix, the required sensitivity, and the analytical method.
Protein Precipitation (PPT) : A simple and rapid method often used for plasma or urine. It involves adding a solvent like acetone or acetonitrile to precipitate proteins, which are then removed by centrifugation. nih.govnih.govresearchgate.net This technique is advantageous due to its low cost and ease of implementation. nih.gov
Liquid-Liquid Extraction (LLE) : This technique separates anatabine from the aqueous biological sample into an immiscible organic solvent based on its partitioning behavior. japsonline.commdpi.com The pH of the aqueous sample is often adjusted to ensure anatabine is in its neutral, more organic-soluble form. This method is effective at removing salts and other highly polar interferences.
Solid-Phase Extraction (SPE) : A highly effective and versatile technique for cleanup and concentration. nih.govacs.org The sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and anatabine is then eluted with a small volume of solvent. acs.org SPE can be automated for high-throughput applications and offers high recovery rates (often greater than 88%). sigmaaldrich.comacs.org
Microextraction Techniques : Miniaturized methods like single-drop microextraction (SDME) and in-tube solid-phase microextraction (SPME) have also been developed. nih.govresearchgate.netnih.gov These "green" techniques require minimal solvent and sample volumes while providing high enrichment factors. nih.govnih.gov For example, an in-tube SPME method for urine and saliva showed 20-46-fold higher sensitivity than direct injection. nih.gov
The selection and optimization of the extraction strategy are vital for developing a robust and reliable bioanalytical method for anatabine quantification. organomation.com
Mechanistic Studies in Preclinical Biological Models
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions
(R,S)-Anatabine's pharmacological profile is largely defined by its engagement with nAChRs, which are crucial ligand-gated ion channels in the central and peripheral nervous systems.
(R,S)-Anatabine functions as an agonist at several nAChR subtypes, though its potency is generally weaker than that of nicotine (B1678760). nih.gov It has demonstrated activity at the α4β2 and α7 nAChR subtypes. nih.gov Specifically, studies have shown that both the (S)- and (R)-enantiomers of anatabine (B1667383) are highly efficacious agonists at α7 nAChRs. nih.gov In comparison to nicotine, anatabine displays weaker potency across all tested receptor subtypes, including α3β4, α4β2, α6/3β2β3, and α7 nAChRs. nih.gov For instance, the potency of anatabine at α4β2 and α6/3β2β3 subtypes was found to be less than that of nicotine. nih.gov
The binding affinity of (R,S)-anatabine varies across different nAChR subtypes. Radioligand binding experiments have shown a strong binding affinity of anatabine towards α3β4 and α4β2 nAChRs. nih.gov Specifically, the IC50 values for anatabine at α3β4 and α4β2 receptors were determined to be 0.96 ± 0.20 µM and 0.71 ± 0.09 µM, respectively. nih.gov In studies using rat brain membranes, the binding affinities (Ki) for the R- and S-enantiomers of anatabine at α4β2 nAChRs were found to be in the nanomolar range, with R-anatabine showing approximately double the affinity of S-anatabine. nih.gov
Binding Affinities of (R,S)-Anatabine at nAChR Subtypes
| Receptor Subtype | Ligand | Binding Affinity (IC50/Ki) | Source |
|---|---|---|---|
| α3β4 | (R,S)-Anatabine | IC50: 0.96 ± 0.20 µM | nih.gov |
| α4β2 | (R,S)-Anatabine | IC50: 0.71 ± 0.09 µM | nih.gov |
| α4β2 | R-Anatabine | Ki: ~125 nM | nih.gov |
Functional studies using heterologous expression systems like Xenopus oocytes and Human Embryonic Kidney (HEK293) cells have been instrumental in characterizing the agonist properties of (R,S)-anatabine. These systems allow for the detailed study of specific nAChR subtypes in a controlled environment. nih.govmdpi.com In such assays, anatabine has been shown to activate various nAChR subtypes, albeit with lower potency compared to nicotine. nih.gov For example, the EC50 values for anatabine were determined to be 70.6 ± 8.2 µM for α3β4, 6.1 ± 1.4 µM for α4β2, 3.6 ± 0.3 µM for α6/3β2β3, and 158.5 ± 11.4 µM for α7 nAChRs. nih.gov Preliminary findings also suggest that anatabine may not fully activate α3β4, α4β2, and α6/3β2β4 nAChRs, acting as a partial agonist at these subtypes. nih.gov
Functional Activity of (R,S)-Anatabine at nAChR Subtypes
| Receptor Subtype | Potency (EC50) | Source |
|---|---|---|
| α3β4 | 70.6 ± 8.2 µM | nih.gov |
| α4β2 | 6.1 ± 1.4 µM | nih.gov |
| α6/3β2β3 | 3.6 ± 0.3 µM | nih.gov |
Modulation of Neurotransmitter Systems
The activation of nAChRs by (R,S)-anatabine leads to the modulation of downstream neurotransmitter systems.
(R,S)-Anatabine has been shown to stimulate the release of dopamine (B1211576). nih.gov In vitro studies have demonstrated that anatabine, similar to nicotine, can stimulate the release of dopamine from rat striatal synaptosomes, which are isolated nerve terminals. nih.govnih.gov This effect is a direct consequence of the activation of presynaptic nAChRs on dopamine nerve terminals. nih.gov However, the potency of anatabine in eliciting dopamine release is generally considered to be lower than that of nicotine. nih.gov
While the effects on the dopaminergic system are more extensively studied, evidence suggests that anatabine may modulate other neurotransmitter pathways as well. For instance, at higher concentrations, anatabine was observed to cause a slight increase in norepinephrine (B1679862) release from hippocampal synaptosomes, although the effect was variable. nih.gov Furthermore, given the widespread distribution of nAChRs in the brain, it is plausible that anatabine could influence the release of other neurotransmitters, such as acetylcholine and serotonin. However, detailed investigations into these potential effects are less comprehensive. Recent systems biology approaches have also revealed that anatabine treatment can result in the activation of MAPK signaling pathways and translocation of the transcription factor NRF2, suggesting broader cellular effects beyond direct neurotransmitter release. nih.govfrontiersin.org
Cellular Signaling Pathway Interventions
(R,S)-Anatabine engages with multiple intracellular signaling pathways that are central to the regulation of inflammation and cellular stress responses. Preclinical research has elucidated its role in modulating key signaling cascades, including the inhibition of pro-inflammatory transcription factors and the activation of cytoprotective pathways.
(R,S)-Anatabine has been shown to inhibit the activity of Nuclear Factor Kappa B (NF-κB), a critical transcription factor involved in the inflammatory response. nih.govfrontiersin.org In preclinical studies, anatabine demonstrated the ability to suppress the phosphorylation of NF-κB in both in vitro and in vivo models. nih.govresearchgate.net This inhibitory effect was observed in various cell types, including human neuronal-like SH-SY5Y cells, HEK293 cells, human microglia, and human blood mononuclear cells, following stimulation with inflammatory agents like lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net Furthermore, in a transgenic mouse model of Alzheimer's disease, anatabine treatment was associated with the suppression of NF-κB phosphorylation in the spleen and brain. nih.govresearchgate.net The dose-dependent inhibition of NF-κB activation is a key component of anatabine's mechanism of action. apexbt.com This intervention prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target pro-inflammatory genes. The crosstalk between the NF-κB and NRF2 pathways is also noteworthy, as NRF2 activation by anatabine can contribute to the attenuation of NF-κB signaling. nih.gov
Table 1: Preclinical Studies on (R,S)-Anatabine and NF-κB Signaling
| Model System | Key Findings | Reference(s) |
|---|---|---|
| SH-SY5Y & HEK Cells, Human Microglia, Human Blood Mononuclear Cells | Prevented LPS- and TNFα-induced NF-κB phosphorylation. | nih.govresearchgate.net |
| Transgenic Mouse Model of Autoimmune Encephalomyelitis | Suppressed NF-κB phosphorylation in the spleen and brain. | nih.govresearchgate.net |
The anti-inflammatory effects of (R,S)-Anatabine are also mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govfrontiersin.org Preclinical evidence demonstrates that anatabine prevents the phosphorylation of STAT3, a crucial step for its activation and subsequent translocation to the nucleus to regulate gene expression. nih.gov This inhibitory effect has been documented in a range of experimental settings. For instance, anatabine was found to prevent STAT3 phosphorylation induced by LPS or TNF-α in SH-SY5Y, HEK293, human microglia, and human blood mononuclear cells. nih.govresearchgate.netnih.gov
In in vivo models, anatabine treatment has been shown to counteract STAT3 phosphorylation. In an acute LPS-induced inflammation mouse model, anatabine opposed the phosphorylation of STAT3 in the spleen and kidney. nih.gov Similarly, in a transgenic mouse model of Alzheimer's disease, which exhibits elevated neuroinflammation, chronic treatment with anatabine inhibited the increased STAT3 phosphorylation observed in the brain. nih.govresearchgate.netnih.gov The downregulation of phosphorylated STAT3 is consistently linked to the anti-inflammatory activity of anatabine across these diverse preclinical models. nih.govresearchgate.net
Table 2: Preclinical Studies on (R,S)-Anatabine and STAT3 Pathway Activation
| Model System | Key Findings | Reference(s) |
|---|---|---|
| SH-SY5Y & HEK293 Cells, Human Microglia, Human Blood Mononuclear Cells | Prevented LPS- and TNF-α-induced STAT3 phosphorylation. | nih.govresearchgate.netnih.gov |
| LPS-induced Inflammation Mouse Model | Opposed LPS-induced STAT3 phosphorylation in the spleen and kidney. | nih.gov |
| Transgenic Mouse Model of Alzheimer's Disease (Tg APPsw) | Inhibited elevated STAT3 phosphorylation in the brain. | nih.govresearchgate.netnih.gov |
A significant mechanism underlying the action of (R,S)-Anatabine is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway. nih.govnih.gov NRF2 is a master regulator of cytoprotective responses to oxidative and electrophilic stress. frontiersin.org Upon activation, NRF2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, initiating their transcription. mdpi.com
Experimental studies using a luciferase reporter cell system have confirmed that anatabine treatment leads to NRF2 translocation and activation. frontiersin.orgnih.gov This effect appears to be specific to anatabine among several tested tobacco alkaloids, including anabasine (B190304), cotinine, nornicotine (B190312), and nicotine, which did not activate NRF2 in the same assay. frontiersin.orgresearchgate.net The activation of NRF2 by anatabine orchestrates the expression of a wide array of over 250 cytoprotective genes, contributing to its anti-inflammatory and antioxidant effects. frontiersin.org This NRF2 activation has also been linked to the inhibition of NF-κB signaling, suggesting a complex interplay between these pathways. nih.gov
Table 3: Preclinical Studies on (R,S)-Anatabine and NRF2 Pathway Activation
| Model System | Key Findings | Reference(s) |
|---|---|---|
| NRF2/ARE Luciferase Reporter Cell System | Demonstrated NRF2 translocation and activation upon anatabine treatment. | frontiersin.orgnih.gov |
| Comparative Alkaloid Study (in vitro) | NRF2 activation was shown to be a unique characteristic of anatabine compared to nicotine, nornicotine, anabasine, and cotinine. | frontiersin.orgresearchgate.net |
(R,S)-Anatabine treatment has been shown to result in the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov MAPKs are a group of protein kinases that are crucial in responding to external stress signals and regulating cellular processes like inflammation, apoptosis, and proliferation. researchgate.net Systematic phosphoproteomic assays have provided evidence that anatabine induces MAPK signaling. frontiersin.orgnih.gov
Specifically, network analyses leveraging biological knowledge bases predicted an upregulation of nodes corresponding to p38 MAPK following anatabine treatment. researchgate.net The p38 MAPK subfamily is known to be activated by inflammatory stimuli and plays a significant role in cytokine-dependent inflammatory conditions. researchgate.net The induction of p38 MAPK signaling by anatabine suggests its involvement in modulating cellular stress responses and inflammatory cascades. nih.gov
Table 4: Preclinical Studies on (R,S)-Anatabine and MAPK Signaling
| Methodology | Key Findings | Reference(s) |
|---|---|---|
| Systematic Phosphoproteomic Assays | Showed that anatabine treatment results in the activation of MAPK signaling. | frontiersin.orgnih.gov |
| Biological Network Prediction Models | Predicted upregulation of p38 MAPK network nodes in response to anatabine. | researchgate.net |
Molecular Mechanisms of Anti-inflammatory Action in Preclinical Models
The anti-inflammatory properties of (R,S)-Anatabine are underpinned by its ability to modulate the production of key signaling molecules that drive inflammatory processes. A primary mechanism is the suppression of pro-inflammatory cytokine expression.
Preclinical studies have consistently demonstrated that (R,S)-Anatabine effectively downregulates the expression of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov In an LPS-induced acute inflammation mouse model, anatabine reduced the production of IL-6 and TNF-α in the plasma, kidney, and spleen. nih.govresearchgate.netnih.gov
This effect is also evident in models of chronic inflammation. In a transgenic mouse model of Alzheimer's disease, chronic oral treatment with anatabine led to a reduction in brain levels of TNF-α and IL-6. nih.govresearchgate.netnih.gov Similarly, in a dextran (B179266) sulfate (B86663) sodium (DSS) mouse model of colitis, anatabine significantly reduced the abundance of DSS-associated inflammatory cytokines, including IL-6 and TNF-α, in the colon. nih.gov This downregulation of key cytokines is a direct consequence of anatabine's inhibitory effects on upstream signaling pathways like NF-κB and STAT3, which are responsible for transcribing these cytokine genes.
Table 5: Preclinical Studies on (R,S)-Anatabine and Pro-inflammatory Cytokine Downregulation
| Model System | Cytokines Downregulated | Reference(s) |
|---|---|---|
| LPS-induced Inflammation Mouse Model | IL-6, TNF-α, IL-1β (in plasma, kidney, and spleen) | nih.govresearchgate.netnih.gov |
| Transgenic Mouse Model of Alzheimer's Disease (Tg APPsw) | TNF-α, IL-6 (in brain) | nih.govresearchgate.netnih.gov |
| Dextran Sulfate Sodium (DSS) Mouse Model of Colitis | IL-6, TNF-α, KC, IL-1α, G-CSF (in colon) | nih.gov |
Upregulation of Anti-inflammatory Cytokine Levels (e.g., IL-10)
(R,S)-Anatabine has been shown to modulate the inflammatory response in preclinical models by influencing the production of cytokines. A key aspect of this activity is its ability to increase the levels of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). nih.gov IL-10 is a crucial regulatory cytokine with potent anti-inflammatory functions, primarily acting to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-6. nih.govnih.gov
In in vivo studies, (R,S)-anatabine demonstrated a dose-dependent effect on cytokine levels. nih.gov Specifically, its administration led to a notable increase in the production of IL-10 while concurrently decreasing the levels of lipopolysaccharide (LPS)-induced TNF-α and IL-6. nih.gov This dual action of suppressing pro-inflammatory mediators and upregulating anti-inflammatory ones highlights a significant mechanism by which (R,S)-anatabine exerts its effects in biological systems. The modulation of the cytokine balance, particularly the enhancement of IL-10, is a recognized therapeutic strategy for inflammatory conditions. nih.govsynthekine.com
| Cytokine | Effect of (R,S)-Anatabine Treatment | Classification |
|---|---|---|
| Interleukin-10 (IL-10) | Increased | Anti-inflammatory |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased (LPS-induced) | Pro-inflammatory |
| Interleukin-6 (IL-6) | Decreased (LPS-induced) | Pro-inflammatory |
Gene Expression Profiling and Transcriptomic Analysis in Response to Anatabine
To elucidate the molecular mechanisms underlying the biological activity of (R,S)-anatabine, comprehensive gene expression and transcriptomic analyses have been conducted. nih.gov These studies employ techniques like transcriptome sequencing to investigate genome-wide changes in gene expression in cells exposed to the compound. nih.gov By analyzing the complete set of RNA transcripts, researchers can identify the molecular pathways and biological processes that are perturbed by (R,S)-anatabine. nih.govresearchgate.net
A systems pharmacology approach utilizing multiomics measurements, including transcriptomics, was designed to examine the concentration-dependent effects of (R,S)-anatabine across various cell types and time points. nih.gov Linear modeling analysis of the transcriptomics data, followed by gene set enrichment analyses, helped to identify the biological processes and pathways that were significantly affected. nih.gov This type of analysis provides a broad, unbiased view of the cellular response, revealing complex regulatory networks. nih.govfrontiersin.org One of the key findings from these transcriptomic studies was the identification of (R,S)-anatabine as an activator of Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that plays a central role in the cellular defense against oxidative stress and inflammation. nih.gov
| Analysis Step | Description | Purpose |
|---|---|---|
| Multiomics Measurements | Collection of transcriptomics, proteomics, and phosphoproteomics data at different time points and concentrations. | To obtain a comprehensive view of the cellular impact of (R,S)-anatabine. nih.gov |
| Linear Modeling Analysis | Statistical analysis of transcriptomics data to identify concentration-dependent effects. | To determine which genes are significantly altered by (R,S)-anatabine treatment. nih.gov |
| Gene Set Enrichment Analysis | Computational method to determine if a predefined set of genes shows statistically significant differences between two biological states. | To identify the biological pathways and processes perturbed by (R,S)-anatabine. nih.gov |
Proteomic and Phosphoproteomic Investigations of Cellular Responses
Beyond the level of gene expression, proteomic and phosphoproteomic studies provide critical insights into the functional state of the cell by measuring changes in protein abundance and phosphorylation status. nih.govnih.gov Such investigations have been integral to understanding the cellular responses to (R,S)-anatabine. nih.gov Phosphorylation is a key post-translational modification that regulates protein function, and its analysis can reveal the activation state of signaling pathways. nih.gov
Systematic phosphoproteomic assays were employed to map the signaling cascades affected by (R,S)-anatabine treatment. nih.gov These analyses revealed that (R,S)-anatabine treatment results in the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov Specifically, network analyses predicted the upregulation of components within this pathway, including p38 MAPK. nih.gov The effect of (R,S)-anatabine on the phosphoproteome was assessed across different cell systems, treatment durations, and concentrations, providing a dynamic view of its impact on cellular signaling. nih.gov These multiomic approaches, integrating transcriptomic, proteomic, and phosphoproteomic data, are essential for building a comprehensive model of the compound's mechanism of action, linking the initial molecular perturbations to the observed anti-inflammatory activity. nih.govnih.gov
| Omics Level | Key Finding | Significance |
|---|---|---|
| Proteomics | Part of a multiomics approach to identify perturbed molecular networks. | Provides data on changes in protein abundance, complementing gene expression data. nih.gov |
| Phosphoproteomics | Demonstrated activation of MAPK signaling, including p38 MAPK. | Reveals the specific signaling pathways modulated by (R,S)-anatabine, offering mechanistic insight into its cellular effects. nih.gov |
Pharmacological Profiling and Disposition in Animal Models Preclinical
Pharmacokinetics of Anatabine (B1667383) in Rodent Models (e.g., rats, mice)
Comprehensive pharmacokinetic studies in rats and mice have been crucial in characterizing the disposition of anatabine. These preclinical investigations reveal a compound that is bioavailable and capable of penetrating the central nervous system, though its persistence in the body differs between species.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
Following systemic administration in rodents, anatabine is readily absorbed and distributed throughout the body. researchgate.net Studies indicate that it exhibits good bioavailability. researchgate.net The volume of distribution at a steady state in rats has been determined to be 1.23 L/kg, suggesting significant tissue distribution. researchgate.net While detailed metabolic pathways and excretion patterns are still under full characterization, the data point to a compound that is effectively processed and cleared from the systemic circulation. researchgate.net
Brain Penetrance and Tissue Distribution Studies
A key pharmacokinetic feature of anatabine is its ability to cross the blood-brain barrier. researchgate.netnih.gov Studies in rodent models have demonstrated that anatabine is highly brain-penetrant. researchgate.net In rats, the ratio of the maximum concentration (Cmax) in the brain to that in the plasma is 2.5. researchgate.net Furthermore, the total brain exposure to anatabine, as measured by the area under the curve (AUC), was found to be 3.5 times higher than the plasma exposure, indicating significant accumulation in the central nervous system. researchgate.net This capacity for brain penetrance is a critical factor in its investigation for neurological and neuro-inflammatory conditions. researchgate.netnih.gov
Half-life (t1/2) and Clearance Rates in Preclinical Species
The elimination half-life and clearance rate of anatabine show notable differences between rodent species. In rats, following intravenous administration, anatabine has a plasma clearance of 8.11 mL/min/kg and a half-life of 68.4 minutes. researchgate.net In contrast, mice exhibit a much shorter half-life of 12.6 minutes. researchgate.net This rapid clearance in mice presents challenges for maintaining sustained plasma concentrations in long-term studies. researchgate.net
| Parameter | Rats | Mice | Source |
|---|---|---|---|
| Plasma Clearance | 8.11 mL/min/kg | Data Not Available | researchgate.net |
| Volume of Distribution (Vss) | 1.23 L/kg | Data Not Available | researchgate.net |
| Half-life (t1/2) | 68.4 minutes | 12.6 minutes | researchgate.net |
| Bioavailability (i.p.) | 68.6% | Data Not Available | acs.org |
| Brain/Plasma Cmax Ratio | 2.5 | Data Not Available | researchgate.net |
| Brain/Plasma AUC Ratio | 3.5 | Data Not Available | researchgate.net |
In vitro Pharmacological Characterization in Isolated Systems and Cell Lines
In vitro studies using various cell lines have provided fundamental insights into the molecular mechanisms underlying anatabine's anti-inflammatory effects. nih.gov Research has shown that anatabine can inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.govnih.gov These two transcription factors are pivotal in regulating a wide array of inflammatory genes and cytokines. nih.govnih.gov
In cell lines such as human neuroblastoma SH-SY5Y, HEK293, human microglia, and human blood mononuclear cells, anatabine prevents STAT3 and NF-κB phosphorylation that is typically induced by inflammatory stimuli like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov By inhibiting these key signaling pathways, anatabine effectively reduces the production of pro-inflammatory cytokines. acs.orgnih.gov For instance, in macrophage cell lines, anatabine dose-dependently suppresses the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2). oup.comnih.gov More recent systems biology approaches have identified anatabine as an activator of the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway, which plays a critical role in the antioxidant response and also results in the activation of MAPK signaling. nih.govfrontiersin.org
| Cell System/Model | Key Finding | Molecular Target/Pathway | Source |
|---|---|---|---|
| Macrophage Cell Line | Suppressed iNOS and COX2 production | Inflammatory Enzymes | oup.comnih.gov |
| SH-SY5Y, HEK293, Human Microglia, PBMC | Prevented STAT3 and NFκB phosphorylation | STAT3, NF-κB Signaling | nih.govnih.gov |
| Human Whole Blood | Prevented IL-1β production | Pro-inflammatory Cytokines | nih.gov |
| Luciferase Reporter Cell System | Results in NRF2 translocation | NRF2 Pathway | nih.govfrontiersin.org |
| Various Cell Systems (Phosphoproteomics) | Activation of MAPK signaling | MAPK Pathway | nih.govfrontiersin.org |
Research Applications in Defined Animal Models for Mechanistic Insight
Autoimmune Disease Models (e.g., experimental autoimmune thyroiditis, multiple sclerosis) focusing on molecular and cellular changes
Anatabine has been evaluated in rodent models of autoimmune diseases to explore its immunomodulatory and anti-inflammatory properties in vivo.
In a mouse model of experimental autoimmune thyroiditis (EAT) , a condition analogous to Hashimoto's thyroiditis in humans, anatabine administration led to a significant reduction in the incidence and severity of thyroid inflammation. nih.gov Molecularly, anatabine-treated mice showed a reduced antibody response to thyroglobulin. nih.gov Within the thyroid tissue, anatabine treatment restored the expression of Interleukin-18 (IL-18) and Interleukin-1 receptor type 2 (IL-1R2) to levels seen before immunization, indicating a specific effect on proinflammatory pathways within the target organ. nih.gov
In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis, orally administered anatabine markedly suppressed the associated neurological deficits. nih.govplos.org Mechanistic studies in these models revealed that anatabine significantly reduces the production of Th1 and Th17 cytokines, which are known to drive the pathogenesis of EAE. nih.govplos.org At the cellular level, anatabine treatment alleviated the infiltration of macrophages and microglia into the central nervous system and reduced astrogliosis. nih.govplos.org This was accompanied by a significant prevention of demyelination in the spinal cord of EAE mice. nih.gov A key molecular finding was the significant suppression of STAT3 and p65 NF-κB phosphorylation in both the spleen and the brain of EAE mice, corroborating the in vitro findings and linking the inhibition of these transcription factors to the observed therapeutic effects. nih.govplos.org
Models of Inflammatory Conditions (e.g., paw edema, intestinal inflammation) focusing on signaling pathways
(R,S)-Anatabine has demonstrated anti-inflammatory properties in various preclinical animal models, primarily through the modulation of key inflammatory signaling pathways. Research has highlighted its effects in models of acute localized inflammation and chronic intestinal inflammation.
In a well-established model of acute inflammation, carrageenan-induced paw edema in rats, (R,S)-Anatabine administered intraperitoneally resulted in a dose-dependent reduction of swelling. This model mimics the inflammatory cascade involving the release of various mediators, and the ability of anatabine to inhibit this response points to its significant anti-inflammatory potential. Studies in mice have further substantiated these findings, showing that anatabine inhibits the production of pro-inflammatory cytokines while increasing levels of anti-inflammatory cytokines following a lipopolysaccharide challenge.
A notable area of investigation has been its effect on intestinal inflammation using the dextran (B179266) sulfate (B86663) sodium (DSS) mouse model of colitis, which shares features with human ulcerative colitis. In these studies, oral administration of anatabine, but not nicotine (B1678760), was found to ameliorate the clinical symptoms of DSS-induced colitis. nih.gov Gene expression analysis revealed that anatabine had a restorative effect on the global gene expression profiles that were disrupted by DSS. nih.gov Specifically, anatabine significantly reduced the colonic abundance of several DSS-associated pro-inflammatory cytokines, including Interleukin-6 (IL-6), Keratinocyte Chemoattractant (KC), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1alpha (IL-1α), and Granulocyte Colony-Stimulating Factor (G-CSF). researchgate.net Concurrently, it increased the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.netresearchgate.net
The mechanisms underlying these anti-inflammatory effects are linked to the modulation of critical intracellular signaling pathways. (R,S)-Anatabine has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), two transcription factors that play a pivotal role in inflammatory responses. researchgate.netmdpi.com Anatabine inhibits the phosphorylation of both NF-κB and STAT3, a key step in their activation. researchgate.netresearchgate.net This inhibition has been observed both in vitro and in vivo. researchgate.net Furthermore, systems biology approaches have identified anatabine as an activator of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway, a key regulator of cellular defense against oxidative stress. researchgate.net Phosphoproteomic assays have also shown that anatabine treatment results in the activation of MAPK signaling. researchgate.net
Table 1: Summary of (R,S)-Anatabine's Effects in Preclinical Inflammatory Models
| Model | Animal | Key Findings | Associated Signaling Pathways |
|---|---|---|---|
| Carrageenan-Induced Paw Edema | Rat | Dose-dependent reduction in paw swelling. | Inhibition of pro-inflammatory mediators. |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | Amelioration of clinical symptoms; Restored gene expression profiles; Reduced pro-inflammatory cytokines (IL-6, KC, TNF-α, IL-1α, G-CSF); Increased anti-inflammatory cytokine (IL-10). nih.govresearchgate.net | Inhibition of NF-κB and STAT3 phosphorylation. researchgate.netresearchgate.net |
| Lipopolysaccharide (LPS) Challenge | Mouse | Inhibition of pro-inflammatory cytokine production; Elevation of anti-inflammatory cytokine levels. | - |
Behavioral Pharmacology in Animal Models (e.g., anxiolytic-like activity in zebrafish, nicotine self-administration in monkeys focusing on receptor interaction mechanisms)
The behavioral pharmacology of (R,S)-Anatabine has been explored in animal models, revealing its potential to modulate anxiety-like behaviors and nicotine dependence. These effects are primarily mediated through its interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs).
In zebrafish, a model increasingly used for neurobehavioral screening, (R,S)-Anatabine has been shown to produce anxiolytic-like effects. researchgate.net Using the novel tank test (NTT), where a fish's natural tendency is to dive to the bottom in a new environment (a stress-induced behavior), anatabine treatment suppressed this anxiety-driven response. researchgate.net This effect is attributed to its activity as an agonist at nAChRs, particularly the α4β2 subtype, which is known to regulate anxiety. nih.gov While effective, the concentrations of anatabine required to produce this effect were higher than those of nicotine. researchgate.net In vitro binding assays confirmed that anatabine binds to α4β2 nAChRs, although with a weaker affinity than nicotine. nih.gov Molecular docking models suggest that anatabine's interaction with the α4β2 nAChR agonist-binding site involves aromatic and polar interactions with key amino acid residues like Trp156 and Tyr204. nih.gov
Studies in rhesus monkeys have investigated the effect of (R,S)-Anatabine on nicotine self-administration, a key model for understanding the reinforcing effects of nicotine and for screening potential smoking cessation aids. nih.gov In these studies, anatabine dose-dependently reduced nicotine self-administration. nih.gov It also decreased the peak of the nicotine dose-effect curve without significantly affecting responding for a food reward, except at the highest dose tested, indicating a degree of selectivity for nicotine-seeking behavior. nih.gov Importantly, when anatabine itself was made available for self-administration, monkeys did not take it above saline levels, suggesting it has a low abuse liability. researchgate.netnih.gov
The mechanism for reducing nicotine self-administration is believed to be its action as an agonist at specific nAChR subtypes. nih.gov (R,S)-Anatabine is an agonist of α4β2 and α6/α3β2β4 subunit-containing nAChRs. nih.gov By acting as an agonist at these receptors, anatabine may compete with nicotine or otherwise desensitize the receptors, thereby reducing the reinforcing effects of subsequent nicotine administration. It is a weaker agonist for these receptors than nicotine. nih.gov
Table 2: Summary of (R,S)-Anatabine's Effects in Behavioral Pharmacology Models
| Model | Animal | Key Findings | Receptor Interaction Mechanism |
|---|---|---|---|
| Novel Tank Test (NTT) | Zebrafish | Suppression of anxiety-like diving behavior, indicating anxiolytic-like activity. researchgate.net | Agonist at α4β2 nAChRs; interacts with Trp156 and Tyr204 residues. nih.gov |
| Nicotine Self-Administration | Rhesus Monkey | Dose-dependently reduced nicotine self-administration; Low abuse potential (not self-administered). nih.gov | Agonist at α4β2 and α6/α3β2β4 nAChRs, reducing the reinforcing effects of nicotine. nih.gov |
Structure Activity Relationship Sar and Analog Development
Comparative Structure-Activity Analysis with Nicotine (B1678760) and Other Tobacco Alkaloids (e.g., Anabasine (B190304), Nornicotine (B190312), Isoanatabine)
(R,S)-Anatabine is a minor tobacco alkaloid, structurally similar to nicotine and other alkaloids like anabasine, nornicotine, and its isomer, isoanatabine. These compounds share a pyridine (B92270) ring but differ in the structure of their second nitrogen-containing ring, which significantly influences their interaction with nAChRs.
Anatabine's structure, featuring a tetrahydropyridine (B1245486) ring, distinguishes it from nicotine (pyrrolidine ring) and anabasine (piperidine ring). The double bond within anatabine's tetrahydropyridine ring flattens this part of the molecule. mdpi.com This structural feature appears to partially compensate for the larger ring size compared to nicotine, enhancing its potency at α4β2 nAChRs relative to anabasine. mdpi.com However, this same feature decreases its potency at α7 nAChRs compared to anabasine. mdpi.com
Studies comparing these alkaloids have shown that while they all interact with nAChRs, they do so with varying degrees of potency and efficacy. For instance, anatabine (B1667383), nornicotine, and anabasine can all activate α4β2 and α7 nAChRs. nih.gov However, anatabine is considered about seven-fold less potent than nicotine in assays measuring the reduction of food-maintained responding. acs.org In comparison to its isomer, isoanatabine, which has a double bond in a different position on the tetrahydropyridyl ring, anatabine shows lower efficacy at α4β2 nAChRs. nih.gov Conversely, both anatabine enantiomers are highly efficacious agonists at α7 nAChRs. nih.gov
| Compound | Primary Structural Difference (vs. Anatabine) | Relative Activity at α4β2 nAChRs | Relative Activity at α7 nAChRs |
| Anatabine | - (Reference) | Agonist | Strong partial agonist |
| Nicotine | Pyrrolidine (B122466) ring | More potent agonist | Lower potency than anabasine |
| Anabasine | Piperidine (B6355638) ring (saturated) | Less potent agonist | Higher potency than nicotine |
| Nornicotine | N-demethylated pyrrolidine ring | Less potent than nicotine | Interacts with subtype |
| Isoanatabine | Isomeric tetrahydropyridine ring | Higher efficacy agonist | S-isoanatabine is a strong agonist; R-isoanatabine is a weak partial agonist |
Influence of Stereochemistry on Biological Activity and Receptor Interactions
Like many natural products, anatabine is chiral and exists as two enantiomers: (R)-anatabine and (S)-anatabine. Stereochemistry plays a pivotal role in the biological activity of these alkaloids, as molecular targets like receptors are themselves chiral and often exhibit stereoselective binding. wikipedia.org In tobacco, (S)-anatabine is the more abundant form, accounting for approximately 85% of the total anatabine content. nih.gov
Pharmacological studies have revealed significant differences between the two enantiomers. Radioligand binding experiments have shown that (R)-anatabine has twice the binding affinity for α4β2 nAChRs compared to (S)-anatabine. nih.gov However, despite its lower binding affinity, (S)-anatabine demonstrates greater efficacy as an agonist at this receptor subtype. nih.gov
At the α7 nAChR subtype, the differences are less pronounced in terms of efficacy, with both the (R) and (S) enantiomers of anatabine acting as highly efficacious agonists. nih.gov This suggests that the structural requirements for activation of the α7 receptor are less stereochemically restrictive for anatabine compared to the α4β2 receptor. The availability of synthetic procedures to produce optically pure enantiomers has been critical for these detailed pharmacological investigations. nih.govresearchgate.net
| Enantiomer | Relative Abundance in Tobacco | α4β2 nAChR Binding Affinity | α4β2 nAChR Efficacy | α7 nAChR Efficacy |
| (R)-Anatabine | ~15% | Higher (2x that of S-form) | Lower | Highly efficacious agonist |
| (S)-Anatabine | ~85% | Lower | Higher | Highly efficacious agonist |
Design and Synthesis of Novel Anatabine Derivatives and Analogues for Research Probes
The development of novel derivatives and analogs of anatabine is essential for creating research probes to explore nAChR function and for developing potential therapeutic agents with improved selectivity and potency. The synthesis of anatabine itself provides the foundation for these efforts. Synthetic routes have been developed to produce both racemic and enantiomerically pure anatabine. researchgate.net
One common synthetic strategy involves the reaction of 3-aminomethylpyridine with benzophenone (B1666685) to form a Schiff base. google.com This intermediate is then treated with a non-nucleophilic base and a dielectrophile, such as cis-1,4-dichloro-2-butene, which, after hydrolysis and base-catalyzed intramolecular ring closure, yields anatabine. nih.govgoogle.com Another enantioselective method involves the condensation of 3-(aminomethyl)pyridine (B1677787) with a chiral auxiliary like 2-hydroxy-3-pinanone, followed by alkylation and cyclization. researchgate.net
These synthetic pathways are amenable to modification for the creation of novel analogs. By substituting the starting materials, derivatives can be designed. For example:
Using different dielectrophiles in the alkylation step can alter the size and saturation of the second ring.
Employing substituted pyridines as the starting material can introduce various functional groups onto the pyridine ring, which is known to be a key pharmacophore for nAChR interaction.
An example of a simple derivative is methylanatabine, which has been used in research to probe nAChR function. nih.gov The design of such analogs allows for a systematic investigation of SAR, helping to identify which parts of the molecule are critical for binding and activation of specific nAChR subtypes. mdpi.com These research probes are invaluable tools for mapping the complex pharmacology of the nicotinic cholinergic system.
Assessment of Modified Anatabine Analogues on nAChR Subtypes and Signaling Pathways
The assessment of modified anatabine analogues is aimed at identifying compounds with more selective or potent effects on specific nAChR subtypes and their downstream signaling pathways. Anatabine itself is known to influence several intracellular signaling cascades, many of which are linked to its anti-inflammatory properties. It has been shown to inhibit the phosphorylation of STAT3 (signal transducer and activator of transcription 3) and the activation of NF-κB (nuclear factor-kappa B). researchgate.netnih.gov More recent systems biology approaches have also identified anatabine as an activator of the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway and the MAPK (mitogen-activated protein kinase) signaling pathway. nih.govresearchgate.net
While comprehensive studies on a wide range of modified anatabine analogues are limited, research on related compounds provides insight. For example, the derivative methylanatabine has been evaluated for its effects on anxiety-like behavior in zebrafish, an effect mediated through nAChRs. nih.gov Computational docking studies and in vitro binding assays confirmed that methylanatabine, along with anatabine, interacts with the α4β2 nAChR subtype. nih.gov
The goal of assessing modified analogues is to determine how structural changes affect these interactions. For instance, modifications could be designed to:
Increase selectivity for α7 nAChRs, which are implicated in cognitive function and inflammation, over α4β2 nAChRs, which are more closely linked to nicotine dependence.
Enhance the activation of anti-inflammatory pathways like NRF2 while minimizing traditional nicotinic side effects.
Alter the compound's ability to cross the blood-brain barrier, targeting either central or peripheral receptors.
The evaluation of such analogues on specific nAChR subtypes and their associated signaling pathways is a critical step in translating the pharmacological potential of the anatabine scaffold into targeted research tools and therapeutic candidates. mdpi.com
Computational and Theoretical Studies
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking and ligand-receptor interaction modeling are computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target. While comprehensive molecular docking studies specifically for the racemic (R,S)-Anatabine are limited in publicly available literature, research has focused on the interactions of its individual enantiomers with key biological targets.
Notably, the nicotinic acetylcholine (B1216132) receptors (nAChRs) have been identified as a target for anatabine (B1667383). Radioligand binding assays have been performed to understand the interaction of the separate R- and S-enantiomers of anatabine with α4β2 nAChRs. These studies are crucial for understanding the stereospecific interactions that govern the compound's activity at this receptor. nih.gov Competition binding assays displacing [3H]-cytisine from rat brain membranes have revealed different binding affinities for the two enantiomers, with R-anatabine showing approximately twice the affinity of S-anatabine for α4β2 nAChRs. nih.gov
Detailed computational modeling to visualize the specific amino acid residues involved in the binding pocket of nAChRs and the types of interactions (e.g., hydrogen bonds, van der Waals forces) with each anatabine enantiomer would be a valuable next step in this research area. Such studies would provide a structural basis for the observed differences in binding affinity and functional activity.
Molecular Dynamics Simulations of Anatabine-Protein Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into the stability of a ligand-protein complex, conformational changes in the protein upon ligand binding, and the dynamics of their interaction.
As of now, specific studies detailing molecular dynamics simulations of (R,S)-Anatabine bound to protein targets have not been extensively reported in peer-reviewed literature. Such simulations would be highly beneficial, for instance, to explore the stability of the anatabine-nAChR complex and to understand how the binding of anatabine might allosterically modulate receptor function over time. MD simulations could also help to elucidate the energetic landscape of anatabine binding and unbinding processes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Anatabine and Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are valuable for predicting the activity of new, unsynthesized derivatives and for optimizing lead compounds.
Currently, there is a lack of published QSAR studies focused specifically on (R,S)-Anatabine and its derivatives. The development of QSAR models would require a dataset of anatabine analogs with corresponding biological activity data. Such models could then be used to identify the key structural features of anatabine that are responsible for its biological effects and to guide the design of new derivatives with potentially enhanced activity or improved properties.
Systems Pharmacology Approaches for Network and Pathway Analysis
Systems pharmacology integrates computational and experimental approaches to understand how a drug affects the broader network of biological pathways. A systems pharmacology study was conducted to investigate the concentration-dependent effects of anatabine on various cell types, aiming to identify the molecular pathways it perturbs. nih.gov
This research utilized transcriptomics and phosphoproteomics data, which were analyzed using multiple computational techniques, including linear modeling and gene set enrichment. The analysis of transcriptomics data involved reverse-engineering to predict potential active transcription factors using the DoRothEA algorithm. nih.gov This approach led to the identification of several key pathways and networks affected by anatabine.
One of the key findings from this systems biology approach was the identification of anatabine as an activator of the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway. nih.gov Network analysis, leveraging biological knowledge bases like Reactome and Omnipath, also predicted the activation of MAPK signaling pathways, a finding that was subsequently confirmed by phosphoproteomic assays. nih.gov The table below summarizes some of the predicted effects of anatabine on network nodes.
| Predicted Effect | Associated Pathway/Node | Method of Prediction |
|---|---|---|
| Upregulation | p38 MAPK | Network analysis of transcriptomics data |
| NRF2 Translocation | NRF2 Pathway | Luciferase reporter cell system (experimental verification of computational prediction) |
In Silico Prediction of Anatabine's Biological Targets and Mechanisms
In silico prediction methods are used to identify potential biological targets and mechanisms of action for a compound based on its chemical structure and its effects on cellular systems. For anatabine, a systems pharmacology approach has been instrumental in predicting its functional partners and the pathways involved in its activity. nih.gov
By harnessing the wealth of information in the LINCS L1000 dataset, which contains gene expression profiles of human cells in response to various perturbations, researchers have been able to computationally predict the cellular pathways affected by anatabine. Integer linear programming on directed graphs was used to model the flow of information in signaling networks and predict the effects of anatabine. nih.gov
These in silico analyses predicted that anatabine treatment results in the activation of MAPK signaling. nih.gov Furthermore, the study identified anatabine as an NRF2 activator, a prediction that was subsequently validated experimentally. nih.gov This demonstrates the power of in silico approaches to generate novel hypotheses about a compound's mechanism of action that can then be tested in the laboratory. At a molecular level, previous in vitro and in vivo studies have shown that anatabine can inhibit the activity of the transcription factors NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3). nih.gov
| Computational Approach | Predicted Target/Mechanism |
| Systems Pharmacology | NRF2 activation |
| Network Analysis | MAPK signaling activation |
| Literature-based analysis | Inhibition of NF-κB and STAT3 |
Advanced Research Methodologies and Experimental Models
Utilization of Defined Cell Lines for Mechanistic Elucidation
Defined cell lines are instrumental in dissecting the specific molecular mechanisms of (R,S)-Anatabine (tartrate) in a controlled environment. Researchers have utilized a variety of human-derived cell lines to investigate its anti-inflammatory properties.
Studies have demonstrated that anatabine (B1667383) can prevent the phosphorylation of STAT3 and NFκB, key transcription factors in inflammatory signaling, in several cell types when stimulated with inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). caymanchem.comresearchgate.net The cell lines employed in these mechanistic studies include:
SH-SY5Y: A human neuroblastoma cell line, used to explore anatabine's effects in a neuronal context. caymanchem.comresearchgate.net
HEK293: Human embryonic kidney cells, a versatile and commonly used line for studying signal transduction pathways. caymanchem.comresearchgate.net
Human Microglia: The primary immune cells of the central nervous system, crucial for studying neuroinflammation. caymanchem.comresearchgate.net
Human Mononuclear Cells: A broad category of immune cells, including lymphocytes and monocytes, used to assess systemic anti-inflammatory effects. caymanchem.comresearchgate.net
Recent research in SH-SY5Y cells has also explored the impact of anatabine on mitochondrial function, indicating that it can induce mitochondrial remodeling by activating biogenesis and altering the organization of the mitochondrial network. researchgate.netnih.govnih.gov
Table 1: Cell Lines Used in (R,S)-Anatabine (tartrate) Research
| Cell Line | Cell Type | Research Focus | Key Findings |
|---|---|---|---|
| SH-SY5Y | Human Neuroblastoma | Neuroinflammation, Mitochondrial Function | Inhibition of STAT3/NFκB phosphorylation caymanchem.comresearchgate.net; Induction of mitochondrial remodeling. researchgate.netnih.govnih.gov |
| HEK293 | Human Embryonic Kidney | Inflammatory Signaling | Inhibition of STAT3/NFκB phosphorylation. caymanchem.comresearchgate.net |
| Human Microglia | CNS Immune Cells | Neuroinflammation | Inhibition of STAT3/NFκB phosphorylation. caymanchem.comresearchgate.net |
| Human Mononuclear Cells | Peripheral Immune Cells | Systemic Inflammation | Inhibition of STAT3/NFκB phosphorylation. caymanchem.comresearchgate.net |
Application of Transgenic and Knockout Animal Models in Anatabine Research
To understand the effects of (R,S)-Anatabine (tartrate) in a more complex biological system, researchers have turned to transgenic and knockout animal models. These models are particularly valuable for studying diseases with a genetic component, such as Alzheimer's disease.
A significant portion of in vivo anatabine research has utilized transgenic mouse models of Alzheimer's disease, which are engineered to overexpress proteins involved in the formation of amyloid-beta (Aβ) plaques, a hallmark of the disease. caymanchem.comfrontiersin.org Specifically, the Tg APPsw and Tg PS1/APPswe mouse models have been employed. caymanchem.comfrontiersin.org
Key findings from these studies include:
Reduction of Neuroinflammation: Chronic oral treatment with anatabine was found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the brains of these transgenic mice. caymanchem.com It also reduced the activation of STAT3 and NFκB in the vicinity of Aβ deposits. frontiersin.org
Amelioration of Aβ Pathology: Anatabine treatment led to a significant reduction in the pathological deposition of Aβ in the brain. frontiersin.org
Improved Behavioral Deficits: The transgenic mice exhibited hyperactivity, disinhibition, and social memory deficits, which were alleviated by chronic anatabine treatment. frontiersin.org
In addition to Alzheimer's models, anatabine's anti-inflammatory properties have been demonstrated in a pure mouse model of tauopathy, where it was shown to reduce microgliosis and tau phosphorylation. frontiersin.org There is currently no available research detailing the use of specific knockout animal models in the study of (R,S)-Anatabine (tartrate).
Table 2: Transgenic Animal Models in (R,S)-Anatabine (tartrate) Research
| Model | Disease Relevance | Key Research Areas | Major Findings |
|---|---|---|---|
| Tg APPsw / Tg PS1/APPswe | Alzheimer's Disease | Neuroinflammation, Amyloid-beta pathology, Behavioral deficits | Reduced pro-inflammatory cytokines and Aβ deposition; Alleviated hyperactivity and social memory deficits. caymanchem.comfrontiersin.org |
| Mouse Model of Tauopathy | Tau-related Neurodegeneration | Neuroinflammation, Tau pathology | Reduced microgliosis and tau phosphorylation. frontiersin.org |
Ex vivo and In vitro Preparations for Specific Biological Investigations
Ex vivo and in vitro preparations using isolated tissues and cells allow for the detailed examination of (R,S)-Anatabine (tartrate)'s effects on specific biological processes, bridging the gap between cell culture studies and whole-animal experiments.
One such preparation used in anatabine research is isolated synaptosomes . Synaptosomes are resealed nerve terminals isolated from brain tissue, which retain functional machinery for neurotransmitter release. A study utilizing isolated rat brain synaptosomes found that (R,S)-Anatabine stimulates the release of dopamine (B1211576), but not norepinephrine (B1679862). caymanchem.com This suggests a specific modulatory effect of anatabine on dopaminergic neurotransmission.
At present, there is no published research available that has utilized brain slices or oocytes for the investigation of (R,S)-Anatabine (tartrate).
Table 3: Ex vivo/In vitro Preparations in (R,S)-Anatabine (tartrate) Research
| Preparation | Biological System | Research Focus | Key Findings |
|---|---|---|---|
| Isolated Synaptosomes | Rat Brain Nerve Terminals | Neurotransmitter Release | Stimulates dopamine release, but not norepinephrine release. caymanchem.com |
| Brain Slices | N/A | N/A | No available research. |
| Oocytes | N/A | N/A | No available research. |
Omics Technologies in Anatabine Pathway Discovery
"Omics" technologies, which allow for the large-scale study of biological molecules, have been pivotal in uncovering the broader molecular pathways affected by (R,S)-Anatabine (tartrate).
Transcriptomics , the study of the complete set of RNA transcripts, has been used to analyze gene expression changes in various cell lines (including HEK-293 and SH-SY5Y) following anatabine treatment. These studies have been instrumental in identifying anatabine's mechanism of action beyond its previously known anti-inflammatory effects. A key discovery from this approach is the identification of anatabine as an activator of the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway . NRF2 is a critical transcription factor that regulates cellular defense against oxidative stress.
Phosphoproteomics , the large-scale analysis of protein phosphorylation, has provided further insights into the signaling cascades modulated by anatabine. Systematic phosphoproteomic assays have demonstrated that anatabine treatment results in the activation of MAPK (mitogen-activated protein kinase) signaling . The MAPK pathway is a crucial signaling cascade involved in a wide range of cellular processes, including inflammation, cell proliferation, and survival.
These omics-based approaches have provided a systems-level understanding of anatabine's cellular impact, revealing a complex interplay between anti-inflammatory, antioxidant, and other signaling pathways.
Table 4: Omics Technologies in (R,S)-Anatabine (tartrate) Pathway Discovery
| Omics Technology | Research Application | Key Pathways Identified |
|---|---|---|
| Transcriptomics | Analysis of gene expression changes in response to anatabine. | NRF2 signaling pathway. |
| Phosphoproteomics | Analysis of protein phosphorylation changes in response to anatabine. | MAPK signaling pathway. |
Future Directions and Unexplored Research Avenues
Deeper Elucidation of Anatabine's Pleiotropic Mechanisms
(R,S)-Anatabine exhibits a range of biological effects, suggesting that it interacts with multiple cellular targets and pathways. Its pleiotropic nature is a critical area for further research to fully understand its mechanisms of action.
Anti-inflammatory Pathways: Anatabine (B1667383) has demonstrated anti-inflammatory properties, which are attributed in part to its ability to inhibit the activation of transcription factors like nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3). nih.govwikipedia.org Research has shown that anatabine can lower NF-κB activation and, in a dose-dependent manner, decrease levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine IL-10. apexbt.comnih.gov A systems biology approach has also identified anatabine as an activator of the nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway, a key regulator of cellular antioxidant responses. nih.gov Further studies are needed to dissect the precise molecular interactions within these pathways and to explore potential crosstalk between them.
Neuromodulatory Effects: In the central nervous system, anatabine acts as an agonist at specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly α4β2 and α6/α3β2β4 subunit-containing receptors. caymanchem.comnih.gov Its interaction with these receptors is believed to underlie some of its neuropharmacological effects. For instance, in a transgenic mouse model of Alzheimer's disease, anatabine treatment was found to significantly lower brain levels of soluble amyloid-beta peptides (Aβ1-40 and Aβ1-42). apexbt.com This effect was linked to a reduction in β-secretase (BACE-1) transcription and protein levels. apexbt.com The intricate details of how anatabine's engagement with nAChRs translates into these downstream effects on amyloid precursor protein (APP) processing require more in-depth investigation.
MAPK Signaling: Recent studies have indicated that anatabine treatment can result in the activation of mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The functional consequences of this activation, and how it integrates with anatabine's other known activities, are not yet fully understood and represent a promising area for future research.
| Pathway/Target | Observed Effect of (R,S)-Anatabine |
| NF-κB | Inhibition of activation. apexbt.comnih.gov |
| STAT3 | Inhibition of phosphorylation. wikipedia.org |
| NRF2 | Activation. nih.gov |
| nAChRs | Agonist at α4β2 and α6/α3β2β4 subtypes. caymanchem.com |
| Aβ Production | Reduction in vitro and in vivo. apexbt.com |
| MAPK Signaling | Activation. nih.gov |
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
The ability to accurately detect and quantify (R,S)-Anatabine and its metabolites in biological matrices is crucial for pharmacokinetic studies and for its use as a biomarker of tobacco use. caymanchem.commedchemexpress.comselleckchem.com
Trace Analysis: Developing more sensitive and high-throughput analytical methods is an ongoing need. One approach has been the use of a 96-well plate-based capillary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of anatabine in urine. nih.gov This method allows for the robust quantification of low levels of anatabine, even in the presence of much higher concentrations of structurally similar compounds like nicotine (B1678760). nih.gov
Enantiomer-Specific Analysis: Since the enantiomers of alkaloids can have different physiological and pharmacological effects, methods that can distinguish between (R)- and (S)-anatabine are particularly valuable. nih.gov A method has been developed for the simultaneous determination of the individual enantiomers of anatabine in tobacco matrices. This technique involves derivatization with (1S)-(-)-camphanic chloride followed by analysis using achiral gas chromatography with a nitrogen-phosphorus detector (GC-NPD). nih.gov
Metabolite Profiling: Understanding the metabolic fate of (R,S)-Anatabine is essential. In humans, anatabine can undergo glucuronidation. nih.gov Further research is needed to identify other potential metabolites and to characterize the metabolic pathways involved. Advanced analytical techniques, such as high-resolution mass spectrometry, could be employed to create comprehensive metabolite profiles in various biological fluids and tissues.
| Analytical Technique | Application | Key Features |
| Capillary LC-MS/MS | Quantitation in urine. nih.gov | High throughput, sensitive, robust. nih.gov |
| GC-NPD with Chiral Derivatization | Enantiomeric profiling in tobacco. nih.gov | Allows for the separation and quantification of (R)- and (S)-anatabine. nih.gov |
Exploration of Novel Preclinical Models to Address Specific Biological Questions
The use of appropriate preclinical models is fundamental to elucidating the therapeutic potential of (R,S)-Anatabine.
Neurodegenerative Disease Models: A transgenic mouse model of Alzheimer's disease has been instrumental in demonstrating anatabine's ability to reduce Aβ levels in the brain. apexbt.com Future studies could utilize more complex models that also incorporate other aspects of Alzheimer's pathology, such as tau hyperphosphorylation, to gain a more complete picture of anatabine's neuroprotective effects.
Autoimmune and Inflammatory Disease Models: (R,S)-Anatabine has been shown to decrease disease severity in a mouse model of experimental autoimmune thyroiditis. caymanchem.com This suggests its potential utility in other autoimmune conditions. Exploring its efficacy in models of multiple sclerosis, rheumatoid arthritis, or inflammatory bowel disease could reveal broader anti-inflammatory and immunomodulatory applications.
Behavioral Models: The anxiolytic-like activity of (R,S)-Anatabine has been observed in zebrafish using a novel tank test. caymanchem.com Further behavioral studies in rodent models could be used to investigate its effects on cognition, addiction, and mood. For example, studies in rats have already shown that anatabine can attenuate attentional impairment caused by the NMDA antagonist dizocilpine. nih.gov
Investigating Potential Synergistic or Antagonistic Interactions with Other Bioactive Compounds
In real-world scenarios, (R,S)-Anatabine is likely to be encountered alongside other bioactive compounds, whether from dietary sources, other supplements, or therapeutic drugs. Understanding its interactions with these other molecules is critical.
Nicotinic Alkaloids: As a minor tobacco alkaloid, anatabine co-exists with nicotine, nornicotine (B190312), and anabasine (B190304). wikipedia.org While they share structural similarities, their pharmacological profiles at nAChRs and other targets differ. Research into the potential synergistic or antagonistic effects of these alkaloids when present together could provide insights into the complex pharmacology of tobacco.
Therapeutic Agents: Investigating the effects of co-administering (R,S)-Anatabine with existing drugs for inflammatory or neurodegenerative diseases could uncover beneficial synergistic interactions. For instance, its distinct anti-inflammatory mechanism through NRF2 activation might complement the action of other anti-inflammatory drugs. Conversely, the potential for antagonistic interactions that could reduce efficacy or lead to adverse effects must also be carefully evaluated. A study in rats has already demonstrated that anatabine can counteract the attentional deficits induced by the NMDA receptor antagonist dizocilpine, suggesting a functional interaction between the nicotinic and glutamatergic systems that could be further explored. nih.gov
Further Research on Anatabine as a Chemical Biology Probe for Nicotinoid Receptor Systems
The specific affinity of (R,S)-Anatabine for certain nAChR subtypes makes it a valuable tool for studying the structure, function, and physiological roles of these receptors.
Receptor Subtype Selectivity: (R,S)-Anatabine is an agonist of α4β2 and α6/α3β2β4 subunit-containing nAChRs, with lower potency at α3β4 and α7 subtypes. caymanchem.com This selectivity can be exploited to probe the specific functions of these receptor subtypes in different brain regions and physiological processes. Comparative studies with its isomer, isoanatabine, which displays different efficacy and potency profiles at α4β2 and α7 nAChRs, can further help in dissecting the structure-activity relationships of nicotinic agonists. nih.govmdpi.comnih.gov
Dopamine (B1211576) Release: (R,S)-Anatabine has been shown to stimulate the release of dopamine from isolated rat brain synaptosomes, an effect likely mediated by nAChRs. caymanchem.com This makes it a useful probe for investigating the role of specific nAChR subtypes in modulating dopaminergic neurotransmission, which is relevant to conditions such as Parkinson's disease, addiction, and ADHD.
Developing Novel Ligands: By understanding the molecular interactions between anatabine and the nAChR binding pocket, medicinal chemists can design new ligands with improved selectivity and desired functional properties (e.g., full agonist, partial agonist, or antagonist). These novel compounds could serve as next-generation research tools or as templates for new therapeutic agents.
Q & A
Q. How can researchers confirm the identity and purity of (R,S)-Anatabine (tartrate) in experimental settings?
Methodological guidance:
- Use HPLC with UV detection (λ = 260 nm) for purity assessment, referencing retention times against certified standards .
- Employ NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly distinguishing the tartrate salt form .
- Validate molecular weight via mass spectrometry (ESI-MS) to ensure consistency with the formula C10H12N2·C4H6O6 (MW: 310.3) .
Q. What are optimal solubility and storage conditions for (R,S)-Anatabine (tartrate) in preclinical studies?
Methodological guidance:
- Prepare stock solutions in DMSO (20 mg/mL) for in vitro assays, ensuring aliquots are stored at -80°C to prevent degradation .
- For in vivo administration, use a vehicle mixture of PEG300 + Tween 80 + saline (e.g., 50 µL DMSO + 300 µL PEG300 + 50 µL Tween 80 + 600 µL ddH2O) to enhance bioavailability .
Q. Which standardized assays are recommended to evaluate Aβ-lowering effects of (R,S)-Anatabine (tartrate)?
Methodological guidance:
Q. What animal models are validated for studying (R,S)-Anatabine (tartrate) in neurodegenerative disease research?
Methodological guidance:
- Use APP/PS1 transgenic mice for Alzheimer’s disease (AD) studies, administering 2–5 mg/kg/day via oral gavage for 8–12 weeks .
- For neuroinflammation models, employ experimental autoimmune encephalomyelitis (EAE) mice , with 10 mg/kg/day intraperitoneally to modulate STAT3/NFκB pathways .
Advanced Research Questions
Q. How does (R,S)-Anatabine (tartrate) modulate STAT3 and NFκB signaling in neuroinflammatory contexts?
Methodological guidance:
Q. How to reconcile contradictory data on (R,S)-Anatabine’s dual role as a nicotinic receptor agonist and antagonist?
Methodological guidance:
- Conduct radioligand binding assays (e.g., [³H]-epibatidine) to measure affinity for α4β2 and α6/α3β2β4 nAChR subtypes .
- Use discriminative stimulus paradigms in rodents to compare substitution profiles with nicotine and cotinine .
Q. What strategies address discrepancies between in vitro Aβ reduction and in vivo efficacy in AD models?
Methodological guidance:
Q. Does (R,S)-Anatabine (tartrate) synergize with other tobacco alkaloids in modulating neuroinflammation?
Methodological guidance:
- Design isobolographic analyses to test interactions with cotinine or myosmine, using locomotor activity or cytokine release as endpoints .
Q. How to mitigate the narrow therapeutic index of (R,S)-Anatabine (tartrate) in preclinical studies?
Methodological guidance:
- Perform dose-escalation studies in rodents, monitoring biomarkers (e.g., serum ALT/AST) and behavioral toxicity (e.g., seizures, ptosis) .
- Explore prodrug formulations to enhance bioavailability and reduce peak plasma concentrations .
Q. What omics approaches can identify off-target effects of (R,S)-Anatabine (tartrate)?
Methodological guidance:
- Conduct RNA-seq or proteomics on treated neuronal cells to map transcriptomic changes beyond BACE-1/NFκB .
- Validate hits using CRISPR/Cas9 knockout models to confirm causal relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
